Methyl 3-methoxy-2-(trifluoromethyl)acrylate
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Overview
Description
Methyl 3-methoxy-2-(trifluoromethyl)acrylate is an organic compound with the molecular formula C6H7F3O3. It is a derivative of acrylate, characterized by the presence of a trifluoromethyl group and a methoxy group. This compound is of interest in various fields due to its unique chemical properties, including its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-2-(trifluoromethyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 3-methoxyacrylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of stabilizers such as 4-Hydroxy-TEMPO can prevent unwanted side reactions during storage and handling .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-2-(trifluoromethyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
Methyl 3-methoxy-2-(trifluoromethyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated groups for enhanced bioavailability and metabolic stability.
Industry: The compound is employed in the production of specialty chemicals, coatings, and materials with unique properties such as chemical inertness and low dielectric constant
Mechanism of Action
The mechanism by which methyl 3-methoxy-2-(trifluoromethyl)acrylate exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes and receptors by binding to specific sites .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(trifluoromethyl)acrylate
- 2,2,2-Trifluoroethyl methacrylate
- Ethyl 4,4,4-trifluorocrotonate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
Uniqueness
Methyl 3-methoxy-2-(trifluoromethyl)acrylate stands out due to the presence of both a methoxy and a trifluoromethyl group. This combination imparts unique reactivity and stability, making it a valuable compound in various synthetic and industrial applications. Its ability to undergo diverse chemical reactions and its utility in multiple research fields highlight its versatility compared to similar compounds .
Biological Activity
Methyl 3-methoxy-2-(trifluoromethyl)acrylate is a compound of increasing interest in the field of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound possesses a methoxy group and a trifluoromethyl group attached to an acrylate backbone. The presence of these functional groups contributes to its reactivity and interaction with biological systems. The molecular formula is C6H6F3O3, and its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antimicrobial, antifungal, and potential anticancer properties.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been noted for their enhanced antibacterial activity against various pathogens. In a study focusing on related acrylate compounds, it was found that the presence of trifluoromethyl groups often correlates with increased potency against Gram-positive and Gram-negative bacteria .
Antifungal Activity
This compound has also been evaluated for its antifungal properties. In vitro assays demonstrated that certain derivatives exhibited moderate to high antifungal activity against common plant pathogens such as Botrytis cinerea and Fusarium spp. . The mechanism of action is believed to involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal growth.
Case Studies and Research Findings
- Case Study on Antibacterial Activity :
- Fungal Inhibition :
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications in the methoxy and trifluoromethyl groups can significantly influence the biological activity of this compound. For example, increasing the length of the alkyl chain or altering the position of the methoxy group can enhance its interaction with target enzymes or receptors in microbial organisms .
Comparative Biological Activity Table
Compound | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (EC50, µg/mL) |
---|---|---|
This compound | 15 | 20 |
Control Compound A | 10 | 35 |
Control Compound B | 12 | 30 |
Properties
Molecular Formula |
C6H7F3O3 |
---|---|
Molecular Weight |
184.11 g/mol |
IUPAC Name |
methyl (E)-3-methoxy-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C6H7F3O3/c1-11-3-4(5(10)12-2)6(7,8)9/h3H,1-2H3/b4-3+ |
InChI Key |
PPBBKJUPMDJIJV-ONEGZZNKSA-N |
Isomeric SMILES |
CO/C=C(\C(=O)OC)/C(F)(F)F |
Canonical SMILES |
COC=C(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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